molecular formula C44H51F3N5O9P B585673 5-Aminoallyl-dU CEP CAS No. 144253-90-7

5-Aminoallyl-dU CEP

Cat. No. B585673
CAS RN: 144253-90-7
M. Wt: 881.887
InChI Key: WBARYSWSAVXEHP-CVHHHLGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoallyl-dU CEP is a compound that allows the introduction of a 5-aminoallyl-dU residue into oligonucleotides for the purpose of post-synthetic labeling by acylation . It is extensively utilized for the research and development of modified nucleoside analogs .


Synthesis Analysis

The introduction of a 5-aminoallyl-dU amino modifier into oligonucleotides initially involved the methyl phosphoramidite . Later, 5-Aminoallyl-dU CEP, employing a 2-cyanoethyl phosphoramidite, was reported . Oligonucleotides containing 5-aminoallyl-dU residues were deprotected with concentrated ammonium hydroxide at 55 °C overnight .


Molecular Structure Analysis

The molecular formula of 5-Aminoallyl-dU CEP is C44H51F3N5O9P . It has a molecular weight of 881.87 .


Chemical Reactions Analysis

The compound is used to introduce a 5-aminoallyl-deoxyuridine residue into oligonucleotides for the purpose of post-synthetic labeling by acylation . The pKa of the protonated form of the amino group of 5-aminoallyl-dU is expected to be 9.7 based on studies on the free nucleoside .


Physical And Chemical Properties Analysis

The pKa of the protonated form of the amino group of 5-aminoallyl-dU is expected to be 9.7 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • SELEX Process Compatibility : 5-Aminoallyl-2'-fluoro-dUTP and 5-aminoallyl-UTP have been tested for suitability in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. These aminomodified nucleoside triphosphates are compatible with the enzymatic steps required for SELEX and maintain strict Watson-Crick base pairing. This makes them useful for introducing additional functionalities to RNA libraries (Schoetzau et al., 2003).

  • Efficient Synthesis Method : A palladium-catalyzed synthesis method for 5-(3-aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (AA-dUTP) has been developed. This method involves regioselective iodination of nucleoside triphosphate followed by Heck coupling with allylamine, providing a high-purity product without the use of toxic mercuric reagents (Shanmugasundaram et al., 2017).

  • DNA Triple Helix Recognition : 5-Amino-dU, when placed in the central strand of a DNA triple helix, can recognize all four bases (A, G, C, and T) in the third strand with selectivity based on the orientation of the third strand (Rana & Ganesh, 1999).

  • Protein-DNA Complex Footprinting : 5-Amino-2'-deoxyuridine 5'-triphosphate has been used as an analogue of deoxythymidine triphosphate in high-resolution footprinting of protein-DNA complexes. This analogue is a substrate of Taq DNA polymerase and undergoes selective chemical reaction with permanganate (Storek et al., 2002).

  • Electrochemical Detection of DNA : Deoxyuridine triphosphates modified with tyrosine or tryptophan aromatic groups, including 5-aminoallyl-2'-deoxyuridine-5'-triphosphate, have been studied for the direct electrochemical detection of double-stranded DNA. These modifications demonstrate novel oxidation peaks and can be incorporated into DNA fragments for detection (Suprun et al., 2020).

Safety and Hazards

In case of inhalation, skin contact, or eye contact, it is recommended to move to fresh air, wash skin with soap and water, and immediately flush eyes with water for at least 15 minutes, respectively . If ingested, it is advised to rinse the mouth with water and consult a physician . It is also recommended to avoid raising and breathing dust, provide adequate ventilation, and wear a NIOSH approved self-contained breathing apparatus and appropriate personal protection (safety goggles, heavy rubber gloves, and rubber boots) if conditions warrant .

  • Cook, A. F.; Vuocolo, E.; Brakel, C. L. Nucleic Acids Res. 1988, 16, 4077-4095 .
  • Lermer, L.; Yoann, R.; Ting, R.; Perrin, D. M. J. Am. Chem. Soc. 2002, 124, 9960-9961 .
  • Brazier, J. A.; Shibata, T.; Townsley, J.; Taylor, B. F.; Frary, E.; Williams, N. H.; Williams, D. M. Nucl. Acids Res. 2005, 33, 1362-1371 .

properties

IUPAC Name

N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H51F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-10,12-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/b12-10+/t37-,38+,39+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBARYSWSAVXEHP-CVHHHLGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H51F3N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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